
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and binding selectivity, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using various trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods benefit from the development of multiple difluoromethylation reagents and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and selectivity.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other picolinaldehyde derivatives with different substituents, such as:
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 3,5-Difluoromethoxy-2-(trifluoromethyl)pyridine
Uniqueness
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is unique due to the specific combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where enhanced stability, lipophilicity, and binding selectivity are desired .
Biological Activity
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a picolinaldehyde backbone with two significant substituents: a difluoromethoxy group and a trifluoromethyl group. These fluorinated groups enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Mechanisms of Biological Activity
Interaction with Enzymes and Receptors
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to specific molecular targets, which can lead to modulation of their activity. Key interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
- Receptor Binding : It has been investigated for its potential as a ligand for various G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.
Case Studies and Experimental Data
- Cellular Effects : Studies have shown that this compound can influence cell signaling pathways and gene expression. For instance, it may alter the activity of transcription factors, leading to changes in gene expression profiles associated with cell proliferation and apoptosis .
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism. Its trifluoromethyl group enhances metabolic stability, reducing degradation rates and prolonging its biological effects .
- In Vivo Studies : Preliminary animal studies suggest that this compound exhibits significant biological activity at specific dosages, indicating its potential therapeutic applications .
Comparative Analysis
The following table summarizes key aspects of the biological activity of this compound compared to other related compounds:
Compound | Enzyme Interaction | Receptor Binding | Metabolic Stability | Cellular Effects |
---|---|---|---|---|
This compound | Moderate | High | High | Modulates signaling pathways |
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine | High | Moderate | Moderate | Alters gene expression |
Other fluorinated picolinaldehydes | Variable | Low | Low | Minimal effects on cellular processes |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing difluoromethoxy and trifluoromethyl groups into picolinaldehyde derivatives?
- Methodological Answer : The trifluoromethyl group can be introduced via reagents like trifluoromethyl iodide (CFI) or trifluoromethyl sulfonic acid (CFSOH) under controlled conditions (e.g., catalytic Cu(I) or Pd-mediated reactions). For the difluoromethoxy group, nucleophilic substitution using sodium difluoromethoxide (NaOCFH) or electrophilic fluorination agents (e.g., Selectfluor®) may be employed. Key steps include:
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress .
Q. What analytical techniques are critical for characterizing 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity. For example, NMR can distinguish between CF and OCFH groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : It serves as a precursor for:
- Structure-Activity Relationship (SAR) Studies : Functionalization at the aldehyde group to synthesize hydrazones or imines for bioactive molecule screening.
- Enzyme Inhibitors : Incorporation into scaffolds targeting kinases or proteases due to fluorine’s electronegativity and metabolic stability .
Advanced Research Questions
Q. How can contradictory spectral data during synthesis be resolved?
- Methodological Answer :
- 2D NMR (e.g., COSY, NOESY) : To resolve overlapping signals, especially in aromatic regions.
- Isotopic Labeling : Use -labeled precursors to trace carbon connectivity.
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous compounds .
Q. What strategies minimize by-products during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions like over-fluorination.
- Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc)/Xantphos) to enhance regioselectivity.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Stability Profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, analyzing degradation via HPLC every 24 hours.
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N) to prevent aldehyde oxidation.
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to avoid nucleophilic attack on the aldehyde group .
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or Grignard reagents.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) to guide synthetic modifications .
Application-Focused Questions
Q. How is this compound applied in studying protein-ligand interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the aldehyde on a sensor chip via Schiff base formation with amine-functionalized surfaces.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., cytochrome P450 isoforms) .
Q. What role does the difluoromethoxy group play in enhancing agrochemical activity?
- Methodological Answer :
- Metabolic Stability : Fluorine atoms reduce oxidative degradation by cytochrome enzymes, prolonging herbicidal activity.
- Lipophilicity : LogP measurements (via shake-flask method) correlate with membrane permeability in plant models .
Q. Data Analysis & Optimization
Q. How to address low yields in trifluoromethylation steps?
- Methodological Answer :
- Reagent Screening : Test alternative CF sources (e.g., Umemoto’s reagent, Togni’s reagent) under varying temperatures (0°C to 80°C).
- Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to optimize reaction kinetics .
Properties
IUPAC Name |
3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCTHPXFUCEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170022 | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-37-7 | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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